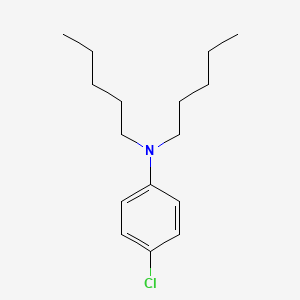
4-Chloro-N,N-dipentylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N,N-dipentylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom at the para position of the benzene ring and two pentyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dipentylaniline typically involves the alkylation of 4-chloroaniline with pentyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Chloroaniline+2Pentyl Halide→this compound+2Halide Ion
The reaction is typically conducted under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
4-Chloro-N,N-dipentylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone imines
Reduction: Corresponding amines
Substitution: Various substituted anilines depending on the nucleophile used
科学研究应用
4-Chloro-N,N-dipentylaniline has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Agricultural Chemistry: The compound is investigated for its potential use in the development of agrochemicals.
作用机制
The mechanism of action of 4-Chloro-N,N-dipentylaniline involves its interaction with various molecular targets. The chlorine atom and the pentyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-Chloro-N,N-dimethylaniline
- 4-Chloro-N,N-diethylamine
- 4-Chloro-N,N-dibutylaniline
Uniqueness
4-Chloro-N,N-dipentylaniline is unique due to the presence of two pentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it suitable for specific applications where other compounds may not be as effective.
属性
IUPAC Name |
4-chloro-N,N-dipentylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN/c1-3-5-7-13-18(14-8-6-4-2)16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKAJOQRRUNBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













